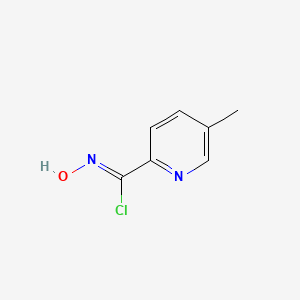
Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H9Cl2NO2S. It has a molecular weight of 302.18 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylate group and a 3,5-dichlorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For instance, “Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiophene Derivatives Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a compound of interest in the synthesis of various thiophene derivatives. For instance, it has been used in the solvent-free synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, providing insights into nucleophilic substitution reactions involving cyano groups (Krinochkin et al., 2021). This compound also reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of [3,2-d]4(3H)thienopyrimidinones, providing valuable information about the cyclization mechanism and the relative activities of ester and imidate groups (Hajjem et al., 2010).
Crystal Structure Analysis The crystal structure of related compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied to understand the molecular configuration, including the orientation of the thiophene ring, amino group, and methyl ester group. These studies highlight the stabilization of crystal structures through intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Applications in Synthesis and Chemistry
Annulation Strategies and Compound Synthesis this compound is instrumental in various annulation strategies and synthesis processes. For instance, it is used in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, showcasing a method for the efficient and economical synthesis of complex thiophene derivatives (Sahu et al., 2015). It also plays a role in the synthesis of tetrasubstituted thiophenes, demonstrating the versatility of thiophene-incorporating compounds in electrophilic reactions (Yang et al., 2000).
Reactivity and Functional Group Interactions Studies on the reactivity of thiophene derivatives towards various chemical reagents are crucial. For example, this compound's chemistry has been explored, revealing the synthesis of diverse functional groups on the thiophene nucleus and highlighting its potential in creating novel compounds with unique properties (Chavan et al., 2016).
Safety and Hazards
“Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate” is labeled with the signal word “Warning” and has several precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Future Directions
Mechanism of Action
Target of Action
Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
properties
IUPAC Name |
methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-9(15)5-10(18-11)6-2-7(13)4-8(14)3-6/h2-5H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQDEFVTYMTIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)


![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)


![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)

